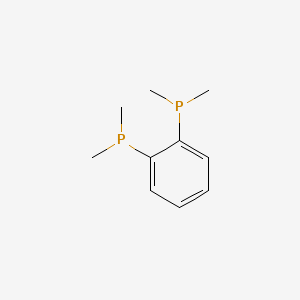

1,2-Bis(dimethylphosphino)benzene

Description

Historical Trajectories and Foundational Contributions of Chelating Diphosphines

The concept of chelation, derived from the Greek word for "claw," was first introduced in 1920 to describe the pincer-like action of a ligand bonding to a central metal atom at two or more points. This multidentate coordination results in the formation of a stable ring structure and gives rise to the "chelate effect," where a chelating ligand forms a more stable complex with a metal ion than comparable non-chelating (monodentate) ligands.

Phosphine (B1218219) ligands, in particular, have become a cornerstone of organometallic chemistry due to the tunability of their electronic and steric properties. libretexts.org Pioneering work by researchers like Tolman in the 1970s established key concepts for quantifying these properties, such as the cone angle (a measure of steric bulk) and the electronic parameter (a measure of electron-donating ability). These parameters are crucial for understanding and predicting the behavior of phosphine ligands in catalytic cycles. The development of bidentate phosphines, or diphosphines, was a major advancement, as the chelate effect they exhibit leads to highly stable and selective catalyst systems. wikipedia.org The synthesis of ligands with the general formula Ar₂P(CH₂)n PAr₂ marked a significant step in creating a diverse library of diphosphines with varying flexibility and coordination properties. wikipedia.org Further evolution, such as the development of biaryl phosphine ligands by groups like Buchwald, has led to remarkable breakthroughs in cross-coupling reactions, which are now fundamental to many areas of chemical synthesis.

Structural Attributes and Confinement Effects of o-Phenylene Diphosphine Frameworks

The o-phenylene backbone is a key structural motif that imparts distinct properties to diphosphine ligands. This rigid aromatic linker forces the two phosphorus donor atoms into a fixed geometry, resulting in a well-defined five-membered chelate ring upon coordination to a metal center. This rigidity limits the conformational flexibility of the ligand, which can lead to higher selectivity in catalytic reactions compared to more flexible alkyl-bridged diphosphines.

A critical parameter defined by the ligand's backbone is the P-M-P "bite angle," which is the angle formed between the two phosphorus atoms and the central metal. wikipedia.org The bite angle influences the geometry and reactivity of the metal center. wikipedia.org For o-phenylene diphosphines, the natural bite angle is constrained by the aromatic ring, which can be advantageous for catalytic processes that require specific spatial arrangements. For instance, wide bite angles can favor certain reaction pathways, such as the formation of linear aldehydes in hydroformylation, by preferentially stabilizing specific intermediate geometries. wikipedia.org

The electronic properties of the ligand are also influenced by the o-phenylene bridge. Spectroscopic studies on nickel-carbonyl complexes of 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), a close analogue of 1,2-bis(dimethylphosphino)benzene, indicate that the o-phenylene linker results in a slightly less electron-donating ligand compared to a more flexible ethylene (B1197577) linker. acs.org This modulation of the metal center's electron density is crucial for tuning catalytic activity.

Furthermore, the concept of "confinement effects" is relevant to these rigid structures. While often discussed in the context of larger systems like metal-organic frameworks (MOFs), the principle of using a constrained environment to influence reactivity applies. libretexts.org The rigid o-phenylene framework creates a well-defined pocket around the metal center, sterically influencing how substrates can approach and bind, thereby directing the outcome of a chemical reaction.

Overview of Academic Investigations Pertaining to this compound and Analogues

This compound is an organophosphorus compound noted for its strong coordinating ability, which makes it a valuable ligand in coordination chemistry and catalysis. wikipedia.org It is generally more electron-rich and less sterically bulky than its widely studied phenyl-substituted analogue, 1,2-bis(diphenylphosphino)benzene (dppbz).

Research has focused on the synthesis, coordination chemistry, and catalytic applications of these ligands. A facile synthesis for 1,2-bis(phosphino)benzene (B50889) and its subsequent alkylation to produce derivatives like this compound has been reported. acs.org The coordination chemistry of dppbz has been explored in depth, for example, in the formation of zerovalent nickel complexes. acs.org These studies provide insight into the electronic and steric nature of the o-phenylene diphosphine framework. acs.org

The catalytic utility of o-phenylene diphosphine analogues is broad. The diphenyl-substituted dppbz has been used as a ligand in a variety of transformations, including:

Iron-catalyzed cross-coupling reactions. rsc.org

The synthesis of luminescent copper(I) complexes. sigmaaldrich.com

Copper-catalyzed β-boration of α,β-unsaturated amides. sigmaaldrich.com

Hydrosilylation and dehydrocoupling reactions catalyzed by nickel complexes. acs.org

A more sterically hindered analogue, 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117), has proven to be an exceptionally effective ligand for palladium-catalyzed alkoxycarbonylation reactions, forming the basis of an industrial process for producing methyl methacrylate. nih.govnih.gov While academic literature specifically detailing the catalytic uses of this compound is less extensive than for its analogues, its properties as a compact and strongly basic ligand suggest significant potential in reactions where both steric and electronic factors are critical. wikipedia.org

Data Tables

Table 1: Physicochemical Properties of this compound and an Analogue

| Property | This compound | 1,2-Bis(diphenylphosphino)benzene (dppbz) |

| Molecular Formula | C₁₀H₁₆P₂ | C₃₀H₂₄P₂ wikipedia.org |

| Molar Mass | 198.18 g/mol | 446.47 g/mol wikipedia.org |

| Appearance | Colorless, air-sensitive liquid | White, air-stable solid wikipedia.org |

| CAS Number | 23936-60-9 | 13991-08-7 wikipedia.org |

| Melting Point | N/A | 185–187 °C wikipedia.org |

Data for this compound is less commonly reported in aggregated sources compared to its diphenyl analogue. The data presented is based on available chemical information.

Structure

3D Structure

Properties

CAS No. |

7237-07-2 |

|---|---|

Molecular Formula |

C10H16P2 |

Molecular Weight |

198.18 g/mol |

IUPAC Name |

(2-dimethylphosphanylphenyl)-dimethylphosphane |

InChI |

InChI=1S/C10H16P2/c1-11(2)9-7-5-6-8-10(9)12(3)4/h5-8H,1-4H3 |

InChI Key |

QRRVMWPNMMLSGD-UHFFFAOYSA-N |

Canonical SMILES |

CP(C)C1=CC=CC=C1P(C)C |

Origin of Product |

United States |

Strategic Synthetic Methodologies and Ligand Functionalization of O Phenylene Diphosphines

Established Reaction Pathways for the Preparation of 1,2-Bis(dimethylphosphino)benzene

The synthesis of this compound, a cornerstone bidentate phosphine (B1218219) ligand, is primarily achieved through a few well-documented routes. These methods offer reliable access to the target compound, each with distinct advantages and procedural nuances.

Metal-Mediated Coupling Reactions of o-Dibromobenzene Precursors

A principal and widely employed strategy for constructing the C-P bonds in this compound involves the use of organometallic intermediates derived from o-dibromobenzene. The Grignard reaction is a classic and effective method in this context. wvu.edubyjus.com The synthesis begins with the reaction of an aryl halide, such as o-dibromobenzene, with magnesium metal in an anhydrous ether solvent, typically tetrahydrofuran (B95107) (THF) or diethyl ether, to form the corresponding bis-Grignard reagent, o-phenylenebis(magnesium bromide). byjus.comlibretexts.org This process must be conducted under strictly anhydrous and oxygen-free conditions, as Grignard reagents are highly reactive towards water and oxygen. byjus.comquora.com

Once formed, this powerful dinucleophile is reacted with a suitable electrophilic phosphorus source, such as chlorodimethylphosphine (B1581527) (Me₂PCl), to yield the desired this compound. An analogous procedure has been documented for the synthesis of related phosphine oxides, where a Grignard reagent formed from an o-bromotoluene is reacted with diethyl phosphite. rsc.org The high nucleophilicity of the Grignard reagent facilitates the displacement of the halide from the phosphorus electrophile, forming the stable carbon-phosphorus bond. wvu.edu

Table 1: Typical Reaction Parameters for Grignard-based Synthesis

| Parameter | Condition | Rationale |

| Starting Material | o-Dibromobenzene | Provides the aromatic backbone. |

| Metal | Magnesium turnings | Forms the reactive Grignard reagent. byjus.com |

| Solvent | Anhydrous Diethyl Ether or THF | Stabilizes the Grignard reagent. byjus.com |

| Phosphorus Source | Chlorodimethylphosphine (Me₂PCl) | Electrophile for C-P bond formation. |

| Atmosphere | Inert (Nitrogen or Argon) | Prevents degradation of the Grignard reagent by air and moisture. byjus.com |

| Workup | Aqueous, often with a weak acid | Quenches excess Grignard reagent and isolates the product. libretexts.org |

Derivatization from Phosphine Oxide Intermediates

An alternative synthetic route proceeds through the corresponding bis(phosphine oxide) intermediate, 1,2-bis(dimethylphosphoryl)benzene. This approach is particularly useful as phosphine oxides are generally more stable, less prone to oxidation, and easier to handle and purify via techniques like column chromatography compared to their phosphine counterparts. beilstein-journals.orgchemicalbook.com

The synthesis can first involve the preparation of the phosphine oxide, for instance, through the reaction of a Grignard reagent with a phosphoryl halide or via oxidation of the phosphine. rsc.org The crucial step in this methodology is the subsequent reduction of the stable P=O bonds to yield the trivalent phosphine. A variety of reducing agents are effective for this transformation, with silanes being particularly prominent. Reagents such as tetramethyldisiloxane (TMDS), often in the presence of a catalyst, or trichlorosilane (B8805176) (HSiCl₃) are commonly used for the deoxygenation of tertiary phosphine oxides. organic-chemistry.org These reagents are favored for their selectivity and the often straightforward workup procedures. The choice of reducing agent can be critical to avoid side reactions and ensure high yields of the desired phosphine. organic-chemistry.org

Table 2: Common Reducing Agents for Phosphine Oxides

| Reducing Agent | Typical Conditions | Notes |

| Trichlorosilane (HSiCl₃) | With a tertiary amine base (e.g., triethylamine) | Common and effective, but HSiCl₃ is corrosive. |

| Phenylsilane (PhSiH₃) | Often requires a catalyst or thermal conditions | Milder alternative to trichlorosilane. |

| Tetramethyldisiloxane (TMDS) | With a catalyst (e.g., Ti(OiPr)₄) | Efficient and selective, even in the presence of other reducible groups. organic-chemistry.org |

| Diisobutylaluminum hydride (DIBAL-H) | Ambient temperature | Can be inhibited by reaction byproducts, requiring specific strategies to overcome. organic-chemistry.org |

To circumvent the air-sensitivity of the final product during purification, phosphines can be protected as their borane (B79455) complexes. The phosphine-borane adduct is stable and can be purified easily, with the borane group being removed in a final step by treatment with an amine like N-methylpyrrolidine. beilstein-journals.org

Alternative Synthetic Approaches for Substituted Analogues

The synthesis of substituted analogues of o-phenylene diphosphines allows for the fine-tuning of the ligand's electronic and steric properties. Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be used to introduce functional groups onto the aromatic backbone, for example, by using substituted bromoanilines as precursors. clockss.org

Furthermore, multicomponent reactions offer an efficient pathway to structurally diverse phosphinic acid analogues, which can be precursors to functionalized phosphines. mdpi.com For instance, the condensation of an aldehyde, a carbamate, and a phosphonous acid can generate complex phosphinic structures in a single step. mdpi.com Functionalization can also be achieved by designing ligands with specific reactive groups. The synthesis of phosphonic acid derivatized bipyridines, for example, creates ligands capable of binding to metal oxide surfaces, which is relevant for applications in materials science. nih.gov More complex structures, such as 1,2,4,5-tetrakis(diphenylphosphino)benzene, have also been synthesized, serving as bridging ligands in multimetallic assemblies. nih.gov

Synthesis and Characterization of Chiral 1,2-Bis(phospholano)benzene Ligands

A significant development in ligand design based on the o-phenylene diphosphine scaffold is the creation of chiral analogues, most notably the PennPhos and TangPhos families of ligands. cdnsciencepub.comsci-hub.se These ligands incorporate chiral phospholane (B1222863) rings and have proven highly effective in asymmetric catalysis.

The synthesis of these C₂-symmetric ligands typically starts from 1,2-bis(phosphino)benzene (B50889), which is reacted with the cyclic sulfates of optically pure 1,3-diols. lookchem.com This reaction establishes the chiral phospholane rings on the benzene (B151609) backbone. To facilitate purification and prevent unwanted oxidation, the resulting chiral diphosphine is often converted to its monoborane or bisborane complex. lookchem.com The borane protecting groups can be quantitatively removed later by treatment with an amine, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), to yield the free chiral ligand. lookchem.com

Characterization of these complex chiral ligands is heavily reliant on spectroscopic and analytical techniques.

NMR Spectroscopy: ³¹P NMR is essential for confirming the formation of the phosphine and its coordination to metals. ¹H and ¹³C NMR are used to elucidate the structure of the organic backbone.

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive proof of the three-dimensional structure, including the absolute stereochemistry and the conformation of the ligand when coordinated to a metal center. cdnsciencepub.comlookchem.comcdnsciencepub.com For example, the crystal structure of a diruthenium complex with Me-PennPhos revealed a non-C₂ symmetric conformation of the ligand upon coordination. cdnsciencepub.comcdnsciencepub.com

Table 3: Characterization Data for a [(R,S,R,S)-Me-PennPhos]Ru Complex cdnsciencepub.comcdnsciencepub.com

| Parameter | Data |

| Crystal System | Monoclinic |

| Space Group | C2 |

| a (Å) | 28.102(2) |

| b (Å) | 20.5344(15) |

| c (Å) | 12.7692(10) |

| β (°) | 95.7411(16) |

| Ru-Ru distance (Å) | 3.289 |

Another notable ligand, TangPhos, features a distinct structural motif with four stereogenic centers (two on carbon, two on phosphorus), which contributes to its high efficacy in enantioselective hydrogenations. sci-hub.senih.gov Its synthesis also employs a multi-step sequence starting from chiral precursors. researchgate.net

Ligand Modification and Functionalization Strategies

Beyond the synthesis of the basic ligand scaffold, significant research has been directed towards its modification and functionalization to create ligands with tailored properties. These strategies can introduce new functionalities, alter the steric or electronic profile, or immobilize the ligand on a support.

One approach involves direct chemical transformation of the phosphine groups. For example, selective oxidation of one phosphorus atom in a diphosphine using an azide (B81097) source can lead to asymmetric multifunctional ligands containing both P(III) and P(V) centers. acs.org

Another powerful strategy is the incorporation of functional groups onto the ligand backbone to enable further reactions or specific interactions. This can be achieved by using substituted starting materials during the synthesis or by post-synthetic modification. For instance, diphosphine ligands functionalized with carboxylic acid groups have been immobilized within metal-organic frameworks (MOFs). nih.gov This site-isolation of the catalytic center within a porous support can enhance catalytic activity and stability. nih.gov

The development of P-chirogenic phosphine ligands, where the phosphorus atom itself is the stereocenter, represents another avenue of modification. tcichemicals.com Synthetic methods using phosphine-boranes as key intermediates have made these complex molecules more accessible. tcichemicals.com These modifications at the phosphorus atom directly influence the chiral environment around a coordinated metal center, providing a powerful tool for asymmetric catalysis.

Advanced Catalytic Methodologies Enabled by 1,2 Bis Dimethylphosphino Benzene Metal Complexes

Homogeneous Catalysis with Defined Metal Centers

Complexes of 1,2-Bis(dimethylphosphino)benzene serve as well-defined, single-site catalysts. The two phosphorus atoms chelate to a metal center, forming a stable complex with a specific geometry. This structure allows for systematic investigation and optimization of catalytic processes. The electronic and steric properties of the ligand—imparted by the electron-donating methyl groups and the rigid benzene (B151609) backbone—are crucial in determining the catalytic activity and selectivity of the coordinated metal. The synthesis of the parent 1,2-bis(phosphino)benzene (B50889) and its subsequent alkylation provide a foundational route to this and related ligands, enabling access to a range of catalysts for various applications acs.org.

Carbon-Carbon Bond Formation Reactions

The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and palladium-catalyzed cross-coupling reactions are among the most powerful tools for this purpose. The efficacy of these reactions is often dictated by the nature of the phosphine (B1218219) ligand coordinated to the palladium center.

While the 1,2-bis(phosphino)benzene framework is a common feature in ligands for cross-coupling catalysis, the literature predominantly highlights derivatives with bulkier substituents on the phosphorus atoms rather than methyl groups. For instance, ligands such as 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) have demonstrated utility in a wide array of cross-coupling reactions, including Suzuki-Miyaura, Heck, and Negishi couplings .

The general mechanism for these palladium-catalyzed reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination wordpress.comlibretexts.org. The ligand plays a critical role in each step, influencing the rate and efficiency of the transformation. Although specific studies detailing the performance of this compound in these named reactions are not extensively reported, the principles established with analogous ligands underscore the potential of this structural motif. For example, in Negishi coupling, which pairs organic halides with organozinc compounds, various phosphine ligands are employed to stabilize the palladium catalyst and facilitate the C-C bond formation acs.orgwikipedia.org. Similarly, the Heck reaction, the coupling of an unsaturated halide with an alkene, and the Suzuki-Miyaura reaction, which utilizes an organoboron species, are highly dependent on the electronic and steric environment provided by the supporting ligand wikipedia.orgwikipedia.orgfu-berlin.dekochi-tech.ac.jpharvard.edu.

The addition of an aryl C-H bond across an alkyne, known as hydroarylation, is an atom-economical method for synthesizing substituted alkenes. This transformation is often catalyzed by transition metal complexes. However, specific applications of this compound metal complexes in the hydroarylation of alkynes are not prominently featured in the current scientific literature.

Hydrogenation and Hydrofunctionalization Transformations

Metal complexes of this compound and its derivatives are also explored in reactions involving the addition of hydrogen or other functionalities across unsaturated bonds.

Asymmetric hydrogenation, the chiral reduction of prochiral substrates, is a critical process for the synthesis of enantiomerically pure compounds, particularly in the pharmaceutical industry. The success of this reaction heavily relies on the design of chiral ligands. While this compound itself is achiral, a closely related P-stereogenic ligand, enantiopure 1,2-Bis(tert-butylmethylphosphino)benzene (known as BenzP*), has proven to be highly effective.

A rhodium complex of BenzP* demonstrated outstanding enantioselectivities (up to 99.9% ee) and high catalytic activity in the asymmetric hydrogenation of various functionalized alkenes acs.org. This highlights the suitability of the 1,2-bis(phosphino)benzene backbone for creating a well-defined and effective chiral environment around the metal center.

Table 1: Rhodium-Catalyzed Asymmetric Hydrogenation of Functionalized Alkenes with 1,2-Bis(tert-butylmethylphosphino)benzene (BenzP) Ligand acs.org*

| Substrate | Product | Conversion (%) | Enantiomeric Excess (ee, %) | Turnover Frequency (TOF, h⁻¹) |

|---|---|---|---|---|

| Methyl (Z)-α-acetamidocinnamate | N-Acetyl-D-phenylalanine methyl ester | >99 | 99.9 (R) | >1000 |

| Methyl (Z)-α-acetamidoacrylate | N-Acetyl-D-alanine methyl ester | >99 | 99.5 (R) | >1000 |

| Itaconic acid dimethyl ester | (S)-Methylsuccinic acid dimethyl ester | >99 | 99.4 (S) | >10000 |

| Methyl 2-acetamido-2-butenoate | N-Acetyl-D-2-aminobutanoic acid methyl ester | >99 | 99.8 (R) | >1000 |

The carbonylation of alkenes to produce esters (hydroesterification) is an industrially important reaction. The choice of ligand is critical for controlling selectivity. While direct experimental data on this compound is limited, theoretical studies on the closely analogous palladium catalyst with 1,2-bis(dimethylphosphino)ethane (B1345682) (dmpe) provide valuable insights into the carbonylation of ethene nih.gov. These studies investigated the factors that determine selectivity towards either methyl propanoate or polyketones, finding that the insertion of ethene into the palladium-acyl bond is the rate-determining step for polymer chain growth nih.gov.

In practice, ligands with bulkier alkyl groups, such as 1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) , are benchmarks for achieving high selectivity for linear esters in palladium-catalyzed hydroesterification st-andrews.ac.uknih.gov. Aryl phosphines are noted to be more stable towards oxidation, but alkyl phosphines like DTBPMB often provide higher catalytic activity nih.gov. This balance between activity and stability is a key consideration in ligand design for carbonylation reactions.

Table 2: Performance of Catalytic Systems in Methoxycarbonylation of Ethene

| Ligand | Metal | Key Finding/Performance Metric | Reference |

|---|---|---|---|

| 1,2-bis(dimethylphosphino)ethane (dmpe) | Palladium | Theoretical study on selectivity; ethene insertion into Pd-acyl bond is rate-determining for chain growth. | nih.gov |

| 1,2-bis(di-tert-butylphosphinomethyl)benzene (DTBPMB) | Palladium | Industrial benchmark; high activity (TOF: 12,000 h⁻¹) and selectivity for methyl propanoate. | nih.gov |

| [Ph₂P(ortho-C₆H₄)]₂CH₂ | Palladium | High performance system with excellent stability, activity (TOF: 100,000 h⁻¹), and selectivity (>99%). | nih.gov |

β-Boration of Unsaturated Amides

The copper-catalyzed β-boration of α,β-unsaturated amides is a significant transformation in organic synthesis, providing access to β-boryl amides which are versatile synthetic intermediates. Extensive research in this area has identified that copper-bisphosphine complexes with small bite angles can efficiently catalyze the conjugate addition of bis(pinacolato)diboron to a variety of α,β-unsaturated amides under mild conditions. nih.govruhr-uni-bochum.dest-andrews.ac.uk

Notably, the highly reactive and efficient catalyst system for this transformation is often a copper complex of 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz). nih.govst-andrews.ac.uk The specific use of this compound as a ligand in this catalytic reaction is not well-documented in the peer-reviewed literature. The electronic and steric properties of the phosphine ligand are crucial for catalytic activity, and it is plausible that the electron-donating methyl groups in this compound could influence the catalytic cycle differently than the phenyl groups in dppbz. However, without specific studies, a direct comparison or detailed discussion of its efficacy remains speculative.

Other Significant Catalytic Processes

N-Formylation of Amines

The N-formylation of amines is a fundamental reaction for the synthesis of formamides, which are important intermediates in the production of pharmaceuticals and other fine chemicals. Catalytic routes using carbon dioxide and a hydrogen source are of particular interest for their atom economy and use of a renewable C1 source.

While copper-diphosphine complexes have been utilized as homogeneous catalysts for the N-formylation of a wide range of amines, the literature again predominantly highlights the use of 1,2-bis(diphenylphosphino)benzene (dppbz) in this context. nih.govacs.org In a related area, highly efficient catalyst systems based on ruthenium-pincer-type complexes have been developed for the N-formylation of various amines with CO2 and H2, achieving excellent productivity and selectivity. nih.gov

A study on the catalytic formylation of amines using CO2 and H2 with abundant-metal catalysts found that in situ catalysts generated from metal precursors and 1,2-bis(dimethylphosphino)ethane (dmpe) were highly active. acs.org Although dmpe is an alkyl-substituted bidentate phosphine, it lacks the benzene backbone of this compound, which would confer different conformational constraints and electronic properties to the resulting metal complex. Specific research detailing the application of this compound in this catalytic process is currently limited.

Oligomerization and Polymerization of Alkenes

The oligomerization and polymerization of alkenes are industrial processes of immense scale and importance. Nickel complexes, in particular, have been extensively studied as catalysts for ethylene (B1197577) oligomerization. The nature of the ligand coordinated to the nickel center plays a critical role in determining the activity of the catalyst and the selectivity of the process, particularly towards the formation of linear α-olefins.

A wide variety of phosphine ligands have been investigated in this context, including bidentate phosphines. mdpi.comnih.gov However, there is a lack of specific data and detailed research findings on the use of nickel complexes bearing the this compound ligand for alkene oligomerization or polymerization. The electronic and steric profile of this ligand would undoubtedly influence the catalytic performance, but without experimental data, its effectiveness in comparison to other well-established ligand systems cannot be definitively assessed.

Selective Activation and Cleavage of C-X Bonds

The selective activation and cleavage of carbon-heteroatom (C-X) and carbon-hydrogen (C-H) bonds are at the heart of many modern cross-coupling and functionalization reactions. Palladium and other transition metal catalysts are central to these transformations, and the choice of ligand is paramount in controlling the reactivity and selectivity.

For instance, iron-catalyzed fluoroaromatic coupling reactions have been shown to be modulated by 1,2-bis(diphenylphosphino)benzene, which facilitates the selective cleavage of sp3 C-X bonds. sigmaaldrich.com Palladium-catalyzed C-C bond cleavage of certain substrates has also been shown to be influenced by the choice of sterically bulky phosphine ligands. nih.gov

While alkyl-based phosphine ligands are known to influence the course of palladium-catalyzed chemoselective cross-coupling reactions, polyu.edu.hk specific studies detailing the application of this compound in the selective activation and cleavage of C-X bonds are not readily found in the current body of scientific literature. The strong electron-donating character of the dimethylphosphino groups would be expected to render the metal center more electron-rich, which could significantly impact its reactivity in oxidative addition steps, a key process in many C-X bond activation cycles.

In-Depth Mechanistic Elucidation of Catalytic Cycles

Identification of Catalytically Active Species and Resting States

A thorough understanding of a catalytic cycle requires the identification and characterization of the catalytically active species and the catalyst resting state. This knowledge is crucial for catalyst optimization and the rational design of more efficient catalytic systems. Such mechanistic investigations often involve a combination of kinetic studies, spectroscopic techniques (e.g., NMR), and computational modeling.

Mechanistic studies have been conducted on catalytic cycles involving metal complexes with various diphosphine ligands. For example, in nickel-catalyzed H2 oxidation, intermediates such as a dihydride species and a complex where protons are bound to nitrogen atoms of the ligand have been observed. nih.gov In some catalytic systems, the catalyst resting state has been identified and shown to remain intact upon recycling of the catalyst. acs.org

However, in-depth mechanistic studies specifically focused on catalytic cycles involving this compound metal complexes are scarce. While general principles of catalytic cycles involving bidentate phosphine ligands are well-established, the specific intermediates, their relative energies, and the rate-determining steps will be highly dependent on the electronic and steric properties of the this compound ligand. Without dedicated mechanistic investigations, a detailed elucidation of its role in specific catalytic cycles is not possible at this time.

Kinetic Analyses and Determination of Rate-Limiting Steps

A thorough understanding of the reaction kinetics is paramount in optimizing catalytic processes and elucidating reaction mechanisms. For metal complexes of this compound, kinetic analyses focus on determining the reaction order with respect to reactants, catalyst, and other species, as well as identifying the rate-limiting step of the catalytic cycle. While specific kinetic data for catalytic systems employing this compound are not extensively documented in publicly available literature, valuable insights can be drawn from studies of analogous diphosphine ligands.

The electronic and steric properties of the phosphine substituents significantly influence the rates of individual steps in a catalytic cycle, such as oxidative addition, migratory insertion, and reductive elimination. The methyl groups in this compound, being electron-donating and relatively small, are expected to favor oxidative addition and reductive elimination steps compared to bulkier, more electron-withdrawing aryl substituents.

Detailed Research Findings:

Kinetic studies on related diphosphine ligands provide a framework for understanding the potential behavior of this compound complexes. For instance, in palladium-catalyzed cross-coupling reactions, the nature of the phosphine ligand has been shown to dictate the rate-limiting step. Density functional theory (DFT) calculations on the Buchwald-Hartwig amination have revealed that for some phosphine ligands, oxidative addition is the rate-limiting step, while for others, it is the reductive elimination. This shift is attributed to the ligand's steric hindrance and electronic structure. For this compound, with its less sterically demanding methyl groups, it is plausible that reductive elimination could be a key kinetic bottleneck in certain cross-coupling reactions.

In the context of alkoxycarbonylation reactions catalyzed by palladium complexes with bidentate phosphine ligands, the rate-determining step is often found to be the nucleophilic attack of the alcohol. st-andrews.ac.uk However, detailed isotopic labeling studies with ligands similar to this compound have indicated that the rate-determining step can occur after the formation of the alkyl group, with the relative rates of individual steps being: hydride migration > CO coordination >> ethene loss > H/D exchange. st-andrews.ac.uk

The following interactive table summarizes hypothetical kinetic parameters for a generic cross-coupling reaction catalyzed by a palladium complex of this compound, based on trends observed for similar phosphine ligands.

| Parameter | Value | Significance |

| Reaction Order | ||

| Catalyst | 1 | Indicates a first-order dependence on the catalyst concentration, typical for many catalytic reactions. |

| Substrate 1 (e.g., Aryl Halide) | 1 | Suggests that the rate is directly proportional to the concentration of the aryl halide. |

| Substrate 2 (e.g., Nucleophile) | 0 to 1 | The order can vary depending on the specific reaction and whether the nucleophile is involved in the rate-determining step. |

| Rate-Limiting Step | Oxidative Addition or Reductive Elimination | The specific step depends on the reaction conditions and the nature of the substrates. |

| Activation Energy (Ea) | 15 - 25 kcal/mol | A typical range for many transition metal-catalyzed reactions. |

Role of Ligand-Metal Cooperativity and Redox Cycling in Catalysis

The catalytic activity of metal complexes is often profoundly influenced by the interplay between the metal center and the coordinating ligands. In the case of this compound, its electronic and structural features can facilitate ligand-metal cooperativity and enable efficient redox cycling of the metal center, which are fundamental to many catalytic transformations.

Ligand-Metal Cooperativity:

Ligand-metal cooperativity refers to the synergistic action of the metal and the ligand in activating substrates and facilitating bond-forming or bond-breaking steps. While classic examples of ligand-metal cooperativity often involve ligands with acidic or basic sites that can actively participate in proton or hydride transfer, the benzene backbone of this compound can also play a role. The rigidity of the chelate ring formed by this ligand can influence the geometry and reactivity of the metal center.

Furthermore, the phosphorus atoms themselves can exhibit cooperative effects. Although not as common as with protic ligands, there are instances where phosphine ligands can be involved in frustrated Lewis pair (FLP) type reactivity or other non-traditional cooperative roles. The electron-rich nature of the phosphorus atoms in this compound enhances the nucleophilicity of the metal center, which can be a key factor in substrate activation.

Redox Cycling in Catalysis:

Many catalytic cycles, particularly in cross-coupling and oxidation/reduction reactions, rely on the ability of the metal center to shuttle between different oxidation states. The this compound ligand is well-suited to support such redox changes. The strong σ-donating ability of the dimethylphosphino groups helps to stabilize higher oxidation states of the metal, which are often key intermediates in catalytic cycles.

A typical redox cycle in a palladium-catalyzed cross-coupling reaction, for example, involves the following key steps:

Oxidative Addition: The Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate. The electron-rich nature of the this compound ligand facilitates this step by increasing the electron density at the palladium center, making it more susceptible to oxidation.

Transmetalation or Migratory Insertion: The Pd(II) intermediate then reacts with a second substrate, either through transmetalation with an organometallic reagent or by migratory insertion of a coordinated molecule.

Reductive Elimination: The final step involves the formation of the desired product with the concomitant reduction of the palladium center from Pd(II) back to Pd(0), thus closing the catalytic cycle. The electronic properties of the this compound ligand can also influence the rate and efficiency of this step.

The following table outlines the key stages of a generic catalytic redox cycle involving a metal complex of this compound.

| Stage | Metal Oxidation State | Role of this compound Ligand |

| Catalyst Resting State | M(0) or M(II) | Stabilizes the active form of the catalyst and influences its reactivity. |

| Oxidative Addition | M(0) → M(II) | Electron-donating methyl groups increase electron density on the metal, promoting its oxidation and reaction with the substrate. |

| Intermediate Formation | M(II) | The chelate ring provides stability to the intermediate complex, preventing unwanted side reactions. |

| Reductive Elimination | M(II) → M(0) | The ligand's steric and electronic properties influence the ease of C-C or C-X bond formation and the regeneration of the active catalyst. |

Theoretical and Computational Insights into 1,2 Bis Dimethylphosphino Benzene Systems

Density Functional Theory (DFT) Investigations of Electronic Structure and Bonding

Density Functional Theory (DFT) has been employed to investigate the electronic structure and bonding of complexes featuring the 1,2-bis(dimethylphosphino)benzene ligand. A notable study focused on a series of red-emitting osmium(II) phosphors, including a complex with dmpb, specifically (N∧N)₂Os(dmpb), where N∧N is 5-(1-isoquinolyl)-1,2,4-triazole. rsc.org

DFT calculations revealed the nature of the frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the electronic and optical properties of the complex. In the (N∧N)₂Os(dmpb) complex, the highest occupied molecular orbital (HOMO) is primarily composed of contributions from the Os(dπ) metal center and the pπ orbitals of the triazole ligand. Conversely, the lowest unoccupied molecular orbital (LUMO) is predominantly localized on the π* orbitals of the isoquinoline (B145761) moiety of the main ligand. rsc.org The dmpb ligand itself has a smaller contribution to these frontier orbitals compared to the metal and the N∧N ligand.

The calculated energies of these orbitals provide a quantitative measure of the electronic landscape of the complex.

| Complex | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |

|---|---|---|---|

| (N∧N)₂Os(dmpb) | -5.18 | -1.84 | 3.34 |

Computational Modeling of Reaction Pathways and Selectivity in Catalysis

While computational modeling is a widely used tool to elucidate reaction mechanisms and predict selectivity in catalysis, specific studies focused on modeling reaction pathways for catalysts incorporating the this compound ligand are not prominently available in the surveyed literature. rsc.orgrsc.orgmdpi.com

Computational catalysis often involves mapping potential energy surfaces, locating transition states, and calculating activation barriers to understand how a ligand influences a catalytic cycle. d-nb.info For related diphosphine ligands, such as 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), DFT calculations have been utilized to understand phenomena like π-stacking interactions that enhance reactivity in copper-catalyzed hydroboration or to rationalize bond heterolysis energies in nickel and palladium complexes. acs.orgenglelab.comacs.org However, direct analogous computational studies detailing the mechanistic pathways and selectivity for catalysts bearing the dmpb ligand were not identified in the provided search results.

Quantitative Assessment of Ligand Steric and Electronic Parameters (e.g., Buried Volume, σ-Donation, π-Acceptance)

The steric and electronic properties of phosphine (B1218219) ligands are critical to their function in catalysis and coordination chemistry. These are often quantified using parameters like the Tolman cone angle, percent buried volume (%Vbur) for sterics, and the Tolman electronic parameter (TEP) or related computational values for electronics.

Specific quantitative assessments of the buried volume or a calculated Tolman electronic parameter for the standalone this compound ligand were not found in the available search results. Such parameters have been determined for other bulky phosphine ligands through analysis of their metal complexes, often using X-ray crystallography and IR spectroscopy of carbonyl complexes. researchgate.netfigshare.com

Prediction and Analysis of Photophysical Properties and Excited State Characteristics

Time-dependent density functional theory (TD-DFT) is the premier computational method for predicting and analyzing the photophysical properties of molecules by exploring their excited states. researchgate.netrsc.org

For the osmium complex incorporating the this compound ligand, (N∧N)₂Os(dmpb), TD-DFT calculations have been used to predict its absorption and emission characteristics. The calculations show that the lowest-energy absorption band corresponds to a metal-to-ligand charge transfer (MLCT) transition, specifically from the HOMO (Os(dπ) + triazole(pπ)) to the LUMO (isoquinoline(π*)). rsc.org

The predicted emission wavelength for the complex was determined by optimizing the geometry of the lowest triplet excited state (T₁). The results indicate that the complex is a red-emitting phosphor. rsc.org

| Complex | Calculated Absorption λmax (nm) | Calculated Emission λmax (nm) | Excited State Character |

|---|---|---|---|

| (N∧N)₂Os(dmpb) | 511 | 699 | MLCT |

These computational predictions are vital for the rational design of new phosphorescent materials, such as those used in organic light-emitting diodes (OLEDs), allowing for the tuning of emission colors and efficiencies by modifying the ligand structure. rsc.orgrsc.org The study highlighted that altering the ancillary phosphine ligand has a tangible impact on the optoelectronic properties of such complexes. rsc.org

Advanced Applications in Materials Science and Engineering

Design and Synthesis of Luminescent Coordination Complexes for Optoelectronic Devices

The design of luminescent coordination complexes is a cornerstone of modern optoelectronic device technology, with applications ranging from organic light-emitting diodes (OLEDs) to chemical sensors. The ligand plays a critical role in determining the photophysical properties of these complexes, such as their emission wavelength, quantum yield, and excited-state lifetime. While extensive research has been conducted on diphosphine ligands bearing phenyl substituents, the use of 1,2-bis(dimethylphosphino)benzene, with its electron-donating methyl groups, offers a distinct electronic profile that can influence the luminescence of metal complexes.

Research into related phosphine (B1218219) ligands demonstrates the potential of this class of compounds. For instance, copper(I) and silver(I) complexes featuring the analogous ligand 1,2-bis(diphenylphosphino)benzene (B85067) (dppb) have been shown to be highly luminescent in the solid state, a crucial property for applications in light-emitting devices. rsc.orgrsc.org These complexes can exhibit broad electroluminescence spectra, in some cases resulting in white light emission. rsc.org The strong emission from these solid-state materials is often attributed to the formation of emissive metal-metal or metal-ligand charge transfer states, which are favored by the rigid structure imposed by the benzene (B151609) backbone of the diphosphine ligand.

Although specific photophysical data for complexes of this compound are not widely reported in the literature, the synthesis of a rhenium(I) complex with this ligand has been documented. mdpi.com Rhenium(I) complexes are well-known for their rich photophysical properties and their potential in luminescent applications. mdpi.com The electronic modifications introduced by the dimethylphosphino groups compared to their diphenylphosphino counterparts would be expected to alter the energy of the metal-to-ligand charge transfer (MLCT) states, thereby tuning the color and efficiency of the emitted light. Further research into the luminescent properties of this compound complexes is a promising avenue for the development of new materials for optoelectronic devices.

Table 1: Photophysical Properties of Luminescent Coordination Complexes with Related Diphosphine Ligands

| Complex | Emission Peak (nm) | Quantum Yield (Φ) | Lifetime (µs) | State |

| [Cu(μ-I)(dppb)]₂ | 492 | 0.6 | 4.0 | Solid |

| [Cu(μ-Br)(dppb)]₂ | 505 | 0.7 | 6.5 | Solid |

| [Cu(μ-Cl)(dppb)]₂ | 533 | 0.8 | 10.4 | Solid |

Data for complexes with 1,2-bis(diphenylphosphino)benzene (dppb), a related ligand.

Contributions to Nanomaterial Fabrication and Property Tuning

The surface of a nanoparticle plays a critical role in its stability, dispersibility, and functionality. Ligands are often employed to passivate the nanoparticle surface, preventing aggregation and enabling their use in various applications. Phosphine ligands, including this compound, are known to bind strongly to the surface of metal nanoparticles, such as gold, thereby providing steric and electronic stabilization. cymitquimica.com

The choice of phosphine ligand can significantly influence the properties of the resulting nanoparticles. While specific studies on this compound are limited, research on analogous bis(diphenylphosphine) ligands has shown that the rigidity and bite angle of the ligand can affect the accessibility of the nanoparticle surface for catalytic reactions. It is hypothesized that a more rigid ligand backbone can lead to a more ordered ligand shell, creating more accessible sites on the nanoparticle surface. cymitquimica.com

The electronic properties of the phosphine ligand can also tune the catalytic activity of the nanoparticles. The electron-donating nature of the dimethylphosphino groups in this compound would be expected to increase the electron density on the nanoparticle surface, which could enhance its catalytic activity in certain reactions. Furthermore, the use of such ligands can influence the size and shape of the nanoparticles during their synthesis, providing a method for controlling their physical and optical properties. sigmaaldrich.com

Table 2: Influence of Ligands on Gold Nanoparticle Properties

| Ligand | Nanoparticle Core Size (nm) | Hydrodynamic Diameter (nm) | Surface Plasmon Resonance (nm) |

| Citrate | 10 - 100 | Varies with core size | ~520 for 20 nm spheres |

| Thiol-terminated ligands | 1 - 20 | Dependent on ligand length | Size and shape dependent |

| Phosphine-terminated ligands | 1 - 10 | Dependent on ligand structure | Size and shape dependent |

Role in the Development of Functional Polymers with Enhanced Stability or Conductivity

The incorporation of functional moieties into polymer backbones is a key strategy for developing materials with tailored properties, such as enhanced thermal stability or electrical conductivity. Phosphorus-containing polymers, in particular, have garnered interest for their potential in applications ranging from flame retardants to solid polymer electrolytes for batteries. researchgate.netnih.gov

While direct incorporation of this compound into polymer chains is not extensively documented, the principles of using phosphine-based molecules to enhance polymer properties are well-established. The thermal stability of polymers can be improved by the introduction of phosphorus-containing groups. researchgate.net Furthermore, the creation of coordination polymers, where metal ions are linked by ligands like this compound, can lead to materials with interesting electronic properties.

Table 3: Conductivity of Functional Polymers

| Polymer System | Conductivity (S cm⁻¹) | Temperature (°C) |

| Polyphosphonate-PEG with LiTFSI | 6 × 10⁻⁷ | 25 |

| Phosphine-based Coordination Polymer 1 | 8.78 × 10⁻⁴ | 80 |

| Phosphine-based Coordination Polymer 2 | 1.96 × 10⁻⁴ | 80 |

This table presents conductivity data for related phosphorus-containing polymer systems to illustrate the potential for developing conductive materials.

Future Directions and Emerging Research Frontiers

Development of Next-Generation Ligand Architectures for Enhanced Catalytic Performance

The performance of a metal catalyst is intrinsically linked to the electronic and steric properties of its coordinating ligands. tcichemicals.com For 1,2-bis(dimethylphosphino)benzene, future developments are centered on creating sophisticated derivatives that offer superior control over catalytic processes. The goal is to move beyond the parent ligand to architectures that provide enhanced activity, selectivity, and stability.

One promising direction is the synthesis of analogues with modified substituents on the phosphorus atoms. While the methyl groups in this compound provide strong electron donation, replacing them with other alkyl or aryl groups can fine-tune the ligand's steric bulk and electronic nature. tcichemicals.com For instance, the development of ligands like 1,2-bis(di-tert-butylphosphinomethyl)benzene (B44117) (1,2-DTBPMB) has led to highly effective catalysts for reactions such as alkoxycarbonylation. nih.gov This highlights a strategy where modifying the groups attached to the phosphorus can dramatically alter catalytic outcomes.

Another frontier involves the modification of the benzene (B151609) backbone itself. The synthesis of 1,2,4,5-tetrakis(diphenylphosphino)benzene (tpbz) demonstrates how the benzene ring can serve as a platform for creating multimetallic complexes. acs.orgacs.org These "ligands-as-bridges" can hold multiple catalytic centers in a specific spatial arrangement, opening possibilities for cooperative catalysis where two or more metal atoms work in concert. Such constructs could enable novel transformations that are inaccessible with single-metal catalysts. acs.org

Furthermore, the creation of hemilabile ligands, where one phosphine (B1218219) group can reversibly dissociate from the metal center, is an area of active research. This can be achieved by introducing different functional groups onto the ligand scaffold. For example, selective oxidation of one phosphine in a bidentate ligand can create a phosphine-phosphine oxide ligand, which exhibits different coordination behavior and can promote unique catalytic pathways. acs.org Similarly, the synthesis of iminophosphorane-phosphine ligands from bis(phosphines) introduces new coordinating atoms and electronic asymmetry. acs.org These next-generation architectures promise to deliver catalysts with unprecedented efficiency and selectivity for a wide range of chemical transformations.

| Ligand Modification Strategy | Potential Enhancement | Example Analogue |

| Phosphorus Substituent Modification | Fine-tuning of steric and electronic properties for improved activity and selectivity. tcichemicals.comnih.gov | 1,2-Bis(di-tert-butylphosphinomethyl)benzene nih.gov |

| Backbone Functionalization | Creation of multimetallic catalysts for cooperative reactivity. acs.orgacs.org | 1,2,4,5-Tetrakis(diphenylphosphino)benzene acs.org |

| Asymmetric and Hemilabile Design | Introduction of new coordination modes and access to novel catalytic cycles. acs.org | 1-(((Trimethylsilyl)imino)diphenylphosphorano)-2-(diphenylphosphino)benzene acs.org |

Exploration of Novel Reaction Spaces and Substrate Scopes

While this compound and its diphenyl analogue, 1,2-bis(diphenylphosphino)benzene (B85067) (dppbz), are established ligands for reactions like cross-coupling and hydrogenation, a significant research frontier lies in applying them to new and more challenging chemical transformations. The unique bite angle and electronic properties conferred by the ortho-phenylene backbone make these ligands suitable for stabilizing a variety of metal centers and reactive intermediates.

Future research will likely focus on expanding the scope of substrates for known catalytic reactions. For example, in cross-coupling chemistry, a major challenge is the activation of traditionally unreactive C-H and C-O bonds. Catalysts based on this compound and its derivatives could be tailored to facilitate these difficult bond-breaking and bond-forming steps, providing more direct and efficient routes to complex molecules. The use of nickel catalysts supported by dppbz in the hydrosilylation of aldehydes and the dehydrocoupling of alcohols demonstrates the potential for these ligands to promote reactions beyond standard cross-coupling. acs.org

Moreover, there is growing interest in using these ligands in polymerization reactions. The ability of phosphine ligands to influence the rate of key steps like β-hydride elimination is crucial for controlling polymer molecular weight and structure. rsc.org While tertiary phosphines have sometimes been associated with producing low molecular weight polymers, constraining the ligand within a specific environment, such as a cyclodextrin (B1172386) cavity, has been shown to suppress unwanted side reactions and allow for controlled polymerization. rsc.org This suggests a pathway for developing catalysts based on this compound for producing novel polymeric materials.

The development of catalysts for asymmetric synthesis, where a chiral catalyst produces one enantiomer of a product preferentially, is another key area. By creating chiral versions of the 1,2-bis(phosphino)benzene (B50889) scaffold, it may be possible to develop highly effective catalysts for asymmetric hydrogenations, allylations, and other transformations that are fundamental to the synthesis of pharmaceuticals and fine chemicals. tcichemicals.com

Integration into Sustainable and Green Chemistry Initiatives

Modern chemical synthesis places a strong emphasis on sustainability and the adoption of green chemistry principles. mit.eduacs.org Catalysis is central to this paradigm, as catalytic reactions are inherently more efficient and generate less waste than stoichiometric processes. acs.org Ligands like this compound are key components of catalysts that enable greener chemical manufacturing.

A major goal is to design catalysts with higher turnover numbers and longer lifetimes, which reduces the amount of catalyst needed and minimizes waste. Research into next-generation ligands (as discussed in 7.1) is directly aimed at creating more robust and active catalysts that can perform under milder reaction conditions (lower temperatures and pressures), thereby reducing energy consumption. mit.edu

Another important aspect of green chemistry is atom economy, which measures how many atoms from the reactants are incorporated into the final product. acs.org Catalytic reactions designed with ligands like this compound can enable synthetic routes that are more direct and have higher atom economy, avoiding the use of protecting groups and reducing the number of synthetic steps. acs.org

Furthermore, there is a push to replace hazardous and volatile organic solvents with greener alternatives like water, ionic liquids, or supercritical fluids. mit.edu A research challenge is to design ligands and catalysts that are stable and effective in these environmentally benign media. This may involve modifying the this compound structure with water-solubilizing groups or immobilizing the catalyst on a solid support. Immobilization allows for easy separation of the catalyst from the reaction mixture, facilitating its reuse and reducing product contamination. nih.gov Tripodal phosphine linkers, for example, have been successfully immobilized on silica (B1680970) to create recyclable catalysts. nih.gov

| Green Chemistry Principle | Application with this compound Catalysts |

| Waste Prevention | Designing highly efficient catalysts that minimize byproducts. mit.eduacs.org |

| Atom Economy | Enabling more direct synthetic routes that maximize the incorporation of starting materials into the product. acs.org |

| Less Hazardous Synthesis | Developing catalysts that operate under mild conditions and in benign solvents. mit.edu |

| Catalysis | Utilizing small amounts of catalyst to perform many reactions, replacing stoichiometric reagents. acs.org |

| Design for Energy Efficiency | Creating catalysts that function at ambient temperature and pressure. mit.edu |

Interdisciplinary Approaches in Supramolecular Chemistry and Molecular Recognition

The well-defined structure of this compound makes it an excellent building block for the construction of larger, highly organized molecular architectures, a field known as supramolecular chemistry. This interdisciplinary frontier merges the principles of coordination chemistry with materials science and molecular biology.

One area of exploration is the use of this ligand and its derivatives to construct macrocycles and molecular cages. semanticscholar.org These structures can act as synthetic receptors, capable of selectively binding other molecules (guests) within their cavities. The phosphine groups can serve as coordination sites for metal ions, which act as the "glue" holding the structure together, or they can be part of the recognition site itself. By carefully designing the size and shape of the macrocycle, it is possible to achieve highly specific molecular recognition, similar to how enzymes recognize their substrates. rsc.org

These supramolecular systems have potential applications in sensing, where the binding of a specific analyte triggers a detectable signal, such as a change in color or fluorescence. youtube.com For example, research has shown that encapsulating a fluorescent sensor within a liposome (B1194612) and using a selective transporter to bring the analyte inside can create a highly selective sensing system. youtube.com Ligands like this compound could be incorporated into such transporters or sensors.

Furthermore, the integration of these phosphine ligands into extended solid-state structures like metal-organic frameworks (MOFs) is a burgeoning field. rsc.org By incorporating phosphine groups into the organic linkers of a MOF, it is possible to create materials with accessible, catalytically active sites within a porous, crystalline framework. This approach combines the advantages of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (ease of separation and recyclability).

Finally, the unique electronic properties of metal complexes containing these ligands are being explored in the context of molecular electronics and quantum information science. acs.orgnih.gov The ability to control the spatial arrangement and electronic communication between metal centers in multimetallic assemblies is crucial for designing molecular wires, switches, and potentially even qubits for quantum computing. nih.gov

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : ¹H and ³¹P NMR are essential. For free ligands, ³¹P NMR typically shows a singlet near δ −20 ppm (vs. H₃PO₄). Coordination shifts (e.g., δ +10 to +50 ppm) confirm metal binding .

- X-ray Crystallography : Single-crystal analysis (e.g., of Er complexes with analogous ligands) reveals bite angles (~72° for ethane derivatives) and coordination geometries .

- Elemental Analysis : Confirm stoichiometry (C, H, P) with ≤0.3% deviation .

How does this compound compare to 1,2-Bis(diphenylphosphino)benzene in stabilizing rare-earth single-molecule magnets (SMMs)?

Q. Advanced Research Focus

- Steric vs. Electronic Tuning : Dimethylphosphino ligands provide stronger σ-donation than diphenyl analogs, enhancing metal-ligand covalency. This improves magnetic anisotropy in SMMs (e.g., Er complexes), as observed in µ-1,2-bis(diphenylphosphino)ethane systems with million-fold relaxation time enhancements .

- Experimental Design : Synthesize Ln(III) complexes (Ln = Dy, Er) under strict anaerobic conditions. Monitor magnetic hysteresis via SQUID magnetometry and correlate with ligand field parameters from CASSCF calculations .

What safety protocols are critical for handling this compound?

Q. Basic Research Focus

- Storage : Store under argon or nitrogen at −20°C in flame-resistant containers. Avoid contact with oxidizers (e.g., O₂, HNO₃) due to pyrophoric risks .

- Exposure Control : Use gloveboxes for synthesis and handling. Employ local exhaust ventilation (LEV) and wear flame-resistant lab coats + nitrile gloves .

- Emergency Measures : For spills, neutralize with 10% aqueous NaHCO₃ and collect residues in sealed containers for incineration .

How can researchers resolve contradictions in reported catalytic efficiencies of phosphino ligands?

Q. Advanced Research Focus

- Systematic Screening : Compare turnover numbers (TONs) for this compound vs. dppe (1,2-Bis(diphenylphosphino)ethane) in standardized reactions (e.g., Suzuki-Miyaura coupling).

- Computational Analysis : Use DFT to map ligand steric (Tolman cone angles) and electronic (NMR chemical shifts) parameters. Correlate with experimental TONs to identify dominant factors .

- Case Study : For Ir-catalyzed borylation, smaller cone angles (e.g., DMPE: 112°) outperform bulkier ligands (dppe: 136°), highlighting steric control .

What role does this compound play in stabilizing low-coordinate metal centers?

Q. Advanced Research Focus

- Case Study : In µ-1,2-bis(dimethylphosphino)ethane-iodo-erbium complexes, the ligand’s small bite angle and strong σ-donation stabilize rare-earth ions in low-coordinate geometries, enhancing magnetic anisotropy .

- Methodology : Synthesize [M(L)₂] (M = Fe, Co; L = ligand) and analyze via XANES to confirm oxidation states and coordination numbers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.